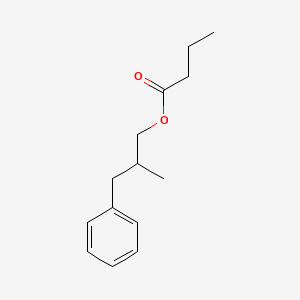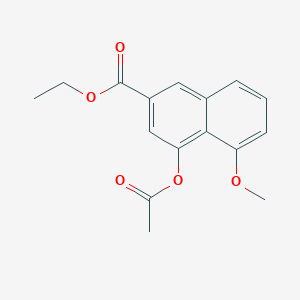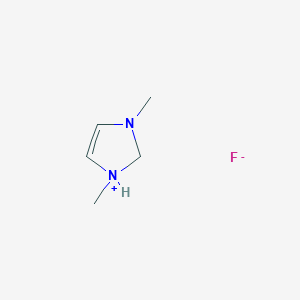
1-(Methylsulfanyl)undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfanyl)undecan-3-one is an organic compound belonging to the class of ketones It is characterized by the presence of a methylsulfanyl group attached to the third carbon of an undecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)undecan-3-one can be synthesized through several methods. One common approach involves the reaction of 1-undecanol with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methylsulfanyl)undecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in biological research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of certain cosmetic and pharmaceutical products.
Mécanisme D'action
The mechanism of action of 1-(Methylsulfanyl)undecan-3-one involves its interaction with specific molecular targets. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial activity.
Comparaison Avec Des Composés Similaires
1-(Methylsulfanyl)undecan-3-one can be compared with other similar compounds such as:
Undecan-2-one: Another ketone with a similar structure but different functional group positioning.
Undecan-3-one: Lacks the methylsulfanyl group, resulting in different chemical properties.
Undecan-4-one: Similar structure but with the ketone group at a different position.
Uniqueness: The presence of the methylsulfanyl group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other undecanones.
Propriétés
Numéro CAS |
669057-24-3 |
|---|---|
Formule moléculaire |
C12H24OS |
Poids moléculaire |
216.39 g/mol |
Nom IUPAC |
1-methylsulfanylundecan-3-one |
InChI |
InChI=1S/C12H24OS/c1-3-4-5-6-7-8-9-12(13)10-11-14-2/h3-11H2,1-2H3 |
Clé InChI |
WJKKKOBURWNPGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)CCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)

![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)
![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12526328.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
![N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea](/img/structure/B12526355.png)
![1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea](/img/structure/B12526358.png)



